N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide is a synthetic organic compound It features a prop-2-enamide backbone with oxolan-3-yl and 2-phenylethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide typically involves the following steps:
Formation of Oxolan-3-yl Intermediate: This can be achieved through the cyclization of a suitable precursor.
Attachment of 2-Phenylethyl Group: This step involves the alkylation of the oxolan-3-yl intermediate with a 2-phenylethyl halide.
Formation of Prop-2-enamide: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to form the prop-2-enamide structure.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides or sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: May have therapeutic potential as a drug candidate.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(Oxolan-3-yl)-N-(2-phenylethyl)acetamide: Similar structure with an acetamide group instead of prop-2-enamide.
N-(Oxolan-3-yl)-N-(2-phenylethyl)butanamide: Similar structure with a butanamide group.
Uniqueness
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16(14-9-11-18-12-14)10-8-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPXAUQAIEPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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